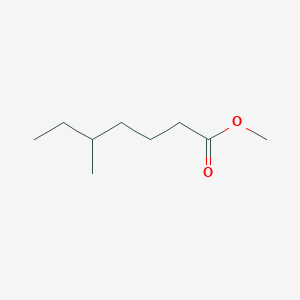
Methyl 5-methylheptanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-methylheptanoate is an organic compound with the molecular formula C9H18O2. It is an ester derived from 5-methylheptanoic acid and methanol. This compound is known for its pleasant fruity odor and is commonly used in the flavor and fragrance industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-methylheptanoate can be synthesized through the esterification of 5-methylheptanoic acid with methanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound involves the continuous esterification of 5-methylheptanoic acid with methanol in the presence of an acid catalyst. The reaction mixture is then subjected to distillation to separate the ester from the reaction by-products and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-methylheptanoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to 5-methylheptanoic acid and methanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Transesterification: this compound can undergo transesterification reactions with other alcohols to form different esters.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid.
Major Products Formed
Hydrolysis: 5-methylheptanoic acid and methanol.
Reduction: 5-methylheptanol.
Transesterification: Various esters depending on the alcohol used.
Scientific Research Applications
Methyl 5-methylheptanoate has several applications in scientific research:
Chemistry: Used as a reference standard in gas chromatography for the analysis of complex mixtures.
Biology: Studied for its potential role in pheromone communication in certain insect species.
Medicine: Investigated for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed under physiological conditions.
Industry: Widely used in the flavor and fragrance industry to impart fruity notes to various products.
Mechanism of Action
The mechanism of action of methyl 5-methylheptanoate primarily involves its hydrolysis to 5-methylheptanoic acid and methanol. The ester linkage is susceptible to hydrolysis under acidic or basic conditions, leading to the release of the parent acid and alcohol. This hydrolysis reaction is catalyzed by esterases in biological systems, making it a potential candidate for controlled drug release applications.
Comparison with Similar Compounds
Similar Compounds
Methyl heptanoate: An ester with a similar structure but without the methyl group on the heptanoic acid chain.
Methyl octanoate: An ester with an additional carbon in the acid chain.
Ethyl 5-methylheptanoate: An ester with an ethyl group instead of a methyl group.
Uniqueness
Methyl 5-methylheptanoate is unique due to the presence of the methyl group on the heptanoic acid chain, which imparts distinct chemical and physical properties
Properties
CAS No. |
89986-46-9 |
|---|---|
Molecular Formula |
C9H18O2 |
Molecular Weight |
158.24 g/mol |
IUPAC Name |
methyl 5-methylheptanoate |
InChI |
InChI=1S/C9H18O2/c1-4-8(2)6-5-7-9(10)11-3/h8H,4-7H2,1-3H3 |
InChI Key |
HZOIXYISXJHGBI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CCCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(E)-(3,3,5-Trimethylcyclohexylidene)amino]ethan-1-ol](/img/structure/B14374313.png)

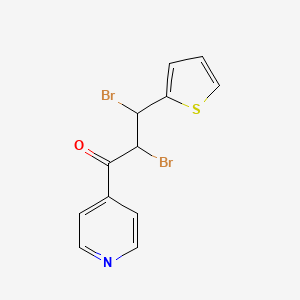
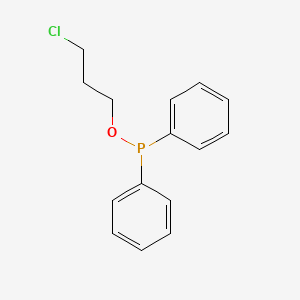
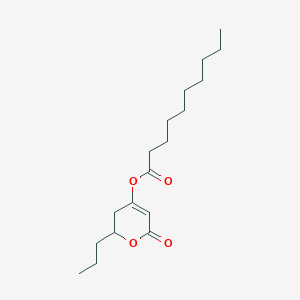

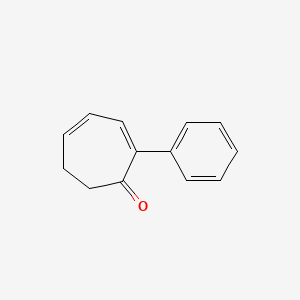
![3-[3-(Benzenesulfonyl)-2-hydroperoxypropyl]cyclopentan-1-one](/img/structure/B14374341.png)

![{2-Methoxy-5-[methyl(3-propoxybenzoyl)amino]phenyl}methyl carbonate](/img/structure/B14374350.png)
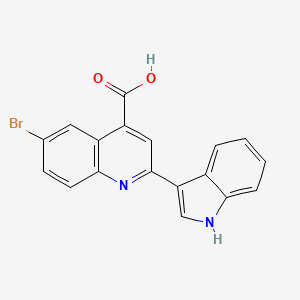


![1-[(3-Hydroxy-2-methylpropyl)amino]butan-2-ol](/img/structure/B14374374.png)
